 
                        Scientific Field: Coordination Chemistry and Materials Science.
Summary of the Application: Methyl 5-methylpyrazine-2-carboxylate (Hmpca) is used in the self-assembly of coordination polymers with silver nitrate.
Methods of Application: The self-assembly of Hmpca with silver nitrate generated two coordination polymers in the presence of Er3+ or Mn2+ via hydrothermal synthesis.
Results or Outcomes: The resulting complexes possess novel structures. Complex 1 possesses a novel 1D looped-chain topology structure. The luminescent properties of these complexes were also investigated.
Scientific Field: Peptide Synthesis.
Summary of the Application: Methyl 5-methylpyrazine-2-carboxylate is used in peptide synthesis.
Scientific Field: Organic Chemistry.
Summary of the Application: Methyl 5-methylpyrazine-2-carboxylate is used in the synthesis of hydrazones.
Summary of the Application: Methyl 5-methylpyrazine-2-carboxylate is used in the synthesis of 5-methylpyrazine-2-carbohydrazide.
Methods of Application: The title compound was synthesized via methyl 5-methyl-pyrazine-2-carboxylate (1 mmol) with excess hydrazine hydrate (4 mmol) in methanol solution (5 mL) under refluxing.
Summary of the Application: Methyl 5-methylpyrazine-2-carboxylate is used in the preparation of 5,50-dimethyl-2,20-bipyrazine derivatives.
Scientific Field: Coordination Chemistry.
Summary of the Application: Methyl 5-methylpyrazine-2-carboxylate is used in the self-assembly of coordination polymers with silver nitrate.
Methods of Application: The self-assembly of Methyl 5-methylpyrazine-2-carboxylate with silver nitrate generated two coordination polymers in the presence of Er3+ or Mn2+ via hydrothermal synthesis.
Methyl 5-methylpyrazine-2-carboxylate is an organic compound with the molecular formula CHNO. It is characterized by a pyrazine ring substituted with a methyl group and a carboxylate ester. This compound is typically a colorless liquid at room temperature and exhibits stability under standard conditions. The structure features a planar arrangement of non-hydrogen atoms, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
There is no current information available on the specific mechanism of action of MMPC in biological systems.
These reactions demonstrate the versatility of methyl 5-methylpyrazine-2-carboxylate in organic synthesis .
Methyl 5-methylpyrazine-2-carboxylate has been studied for its biological properties, particularly its potential pharmacological effects. Compounds containing pyrazine rings are known to exhibit various biological activities, including:
Several synthetic routes exist for producing methyl 5-methylpyrazine-2-carboxylate. Common methods include:
Methyl 5-methylpyrazine-2-carboxylate is distinguished by its ester functionality, which enhances its solubility and reactivity compared to other related compounds. This unique property allows it to serve as an effective intermediate in organic synthesis while maintaining potential bioactivity .
Methyl 5-methylpyrazine-2-carboxylate is a heterocyclic compound with the systematic IUPAC name methyl 5-methylpyrazine-2-carboxylate. Its molecular formula is C₇H₈N₂O₂, corresponding to a molecular weight of 152.15 g/mol. Key structural features include:
| Parameter | Value | Source | 
|---|---|---|
| CAS Registry Number | 41110-33-2 | |
| SMILES Notation | C1(C(OC)=O)=NC=CN1 | |
| InChIKey | TWIIRMSFZNYMQE-UHFFFAOYSA-N | |
| Synonyms | 2-Pyrazinecarboxylic acid, 5-methyl-, methyl ester; Glipizide Impurity 45 | 
The compound’s structure comprises a pyrazine ring with a methyl substituent at position 5 and a methyl ester group at position 2. This arrangement confers planarity to the non-hydrogen atoms, as evidenced by crystallographic studies.
Crystallographic analysis reveals a monoclinic crystal system (space group P2₁) with unit cell parameters:
The molecule exhibits near-planar geometry, with a dihedral angle of 5.4° between the pyrazine ring and the C—C(O)—O plane. Intermolecular interactions include C—H···N and C—H···O hydrogen bonds, forming layered structures parallel to the (100) plane.
Methyl 5-methylpyrazine-2-carboxylate is synthesized via esterification of 5-methylpyrazine-2-carboxylic acid with methanol under acidic conditions. Crystallization occurs via slow evaporation of dichloromethane/methanol solutions, yielding colorless crystals suitable for X-ray diffraction.
Key absorption bands include:
| Wavenumber (cm⁻¹) | Assignment | Source | 
|---|---|---|
| 1716 | C=O stretch (ester) | |
| 1294, 1031 | C-O ester vibrations | |
| 1500–1600 | C=N/C=C stretch (pyrazine ring) | 
The traditional synthesis of methyl 5-methylpyrazine-2-carboxylate relies heavily on cyclization reactions involving methylglyoxal and various diamine precursors [1]. Methylglyoxal, also known as 2-oxopropanal or pyruvaldehyde, serves as a crucial electrophilic dicarbonyl compound in these synthetic pathways [2]. The compound exhibits high reactivity due to its dual carbonyl functionality, comprising both aldehyde and ketone groups, which facilitates nucleophilic attack by diamine substrates [3].
The primary mechanistic pathway involves the condensation of methylglyoxal with diamine compounds such as orthophenylenediamine under controlled conditions [4] [5]. This cyclization process typically occurs at temperatures ranging from 30 to 90 degrees Celsius over reaction periods of 0.5 to 2 hours, utilizing sodium pyrosulfite as a catalytic facilitator [5]. The reaction proceeds through initial formation of intermediate cyclic structures, followed by dehydration and subsequent oxidative aromatization to yield the desired pyrazine framework [1].
Research findings demonstrate that the condensation of methylglyoxal with various amino acid amides produces 5-methyl-2(1H)-pyrazinones as single or major isomers [1]. When methylglyoxal reacts with alanine amide, the resulting product is 3,5-dimethyl-2(1H)-pyrazinone, which can be further modified through carboxylation reactions [1]. The selectivity of these reactions is influenced by reaction conditions, particularly the presence of sodium bisulfite, which can favor formation of alternative isomeric products [1].
Industrial implementations of these traditional methods typically employ pyruvic aldehyde and orthophenylenediamine as basic raw materials [5]. The process involves multiple sequential steps: initial cyclization to form 3-methylbenzopyrazines, followed by oxidation using inorganic oxidizers such as potassium permanganate at temperatures between 60 and 105 degrees Celsius [5]. The oxidation step yields 5-methylpyrazine-2,3-dicarboxylic acid potassium salt, which undergoes subsequent acidification and decarboxylation with sulfuric acid [5].
Table 1: Traditional Cyclization Reaction Parameters
| Parameter | Range | Optimal Conditions | Yield (%) | 
|---|---|---|---|
| Temperature (°C) | 30-90 | 60-80 | 85-93 | 
| Reaction Time (h) | 0.5-2.0 | 1.0 | 90-95 | 
| Catalyst Loading (%) | 5-20 | 10-15 | 88-92 | 
| Solvent System | Aqueous/Alcoholic | Methanol/Water | 85-90 | 
The methylation step to form the final methyl ester typically employs standard esterification protocols using methanol and acid catalysts [6]. Amberlyst 15 ion exchange resin has proven particularly effective, achieving yields of 93% when employed under reflux conditions for approximately 20 hours [6]. The reaction is conducted under nitrogen atmosphere to prevent oxidative side reactions, with mechanical stirring ensuring homogeneous mixing [6].
Catalytic oxidation-decarboxylation represents an advanced synthetic approach for methyl 5-methylpyrazine-2-carboxylate production, utilizing metalloporphyrin catalysts and related oxidative systems [7]. These pathways offer enhanced selectivity and milder reaction conditions compared to traditional methods, making them particularly attractive for industrial applications [7].
Metalloporphyrin-catalyzed oxidation of 2-methylpyrazine derivatives provides a direct route to pyrazine-2-carboxylic acid intermediates [7]. The process employs mononuclear metalloporphyrins with specific structural formulations, utilizing catalyst loadings of 0.02 to 0.07% by weight of starting material [7]. Reactions are conducted in ethanol or ethanol-water mixtures (60-99% ethanol by volume) under oxygen pressures ranging from 0.5 to 2.5 megapascals [7].
Temperature optimization studies reveal optimal conditions at 80 to 140 degrees Celsius with reaction times of 0.5 to 8 hours [7]. The presence of strong alkali such as sodium hydroxide or potassium hydroxide significantly enhances conversion rates and product yields [7]. Specific catalyst systems demonstrate varying efficiency: copper-based metalloporphyrins achieve 19.5% conversion with 11.0% product yield, while manganese-based systems provide superior performance with 36.8% conversion and 21.7% yield [7].
The 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidation pathway represents another significant catalytic approach [8] [9]. This method involves sequential bromination of acrylic acid precursors, followed by amination and cyclization with methylglyoxal [8]. The final oxidation step utilizes DDQ in dichloromethane under reflux conditions for 12 to 15 hours [8]. The mechanism involves hydride transfer from dihydropyrazine intermediates to DDQ, followed by proton exchange to yield aromatic pyrazine products [9].
Table 2: Catalytic Oxidation System Performance
| Catalyst System | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield (%) | 
|---|---|---|---|---|---|
| Cu-Porphyrin | 80 | 0.5 | 4 | 19.5 | 11.0 | 
| Mn-Porphyrin | 120 | 2.0 | 2 | 36.8 | 21.7 | 
| Cr-Porphyrin | 120 | 1.0 | 6 | 38.1 | 12.9 | 
| Ni-Porphyrin | 120 | 2.5 | 4 | 24.2 | 11.5 | 
| Co-Porphyrin | 120 | 2.5 | 2 | 30.1 | 18.3 | 
Acceptorless dehydrogenative coupling represents an emerging catalytic methodology utilizing manganese-based pincer complexes [10] [11]. This approach enables direct coupling of amino alcohol precursors to form pyrazine derivatives through elimination of hydrogen gas and water as the only byproducts [10]. The reaction proceeds at 150 degrees Celsius in toluene with potassium hydride as base, achieving quantitative yields under optimized conditions [11].
The decarboxylation component of these pathways typically involves thermal treatment of dicarboxylic acid intermediates [5]. Sulfuric acid-mediated decarboxylation occurs at temperatures between 30 and 130 degrees Celsius, with molar ratios of sulfuric acid to substrate ranging from 1.5:1 to 3.0:1 [5]. The process requires careful temperature control to prevent over-decarboxylation and formation of undesired byproducts [5].
Modern purification methodologies for methyl 5-methylpyrazine-2-carboxylate synthesis emphasize solvent extraction techniques that maximize product purity while minimizing environmental impact [12] [13]. These approaches integrate advanced separation science with green chemistry principles to achieve superior isolation efficiency [12].
Liquid-liquid extraction protocols demonstrate significant effectiveness when employing hexane, methyl tertiary-butyl ether (MTBE), or ethyl acetate as extraction solvents [12]. Multiple extraction steps with fresh solvent are required for optimal recovery, with hexane providing the advantage of selectively extracting pyrazines without co-extracting imidazole derivatives [12]. When MTBE or ethyl acetate are utilized, additional cleanup procedures become necessary to remove 4-methylimidazole contaminants [12].
Silica gel column chromatography serves as an effective secondary purification method, particularly for removing undesirable imidazoles [12]. The silica matrix retains imidazole compounds while allowing pyrazine derivatives to elute with hexane-ethyl acetate mixtures (90:10 ratio) [12]. This technique provides excellent separation based on total alkyl substituent content, enabling fractionation of different pyrazine derivatives [12].
Table 3: Solvent Extraction Efficiency
| Extraction Solvent | Selectivity | Recovery (%) | Purity Enhancement | Co-extracted Impurities | 
|---|---|---|---|---|
| Hexane | High | 78-85 | Excellent | Minimal | 
| MTBE | Medium | 85-92 | Good | 4-Methylimidazole | 
| Ethyl Acetate | Medium | 80-88 | Good | 4-Methylimidazole | 
| Butanone | High | 90-95 | Excellent | Minimal | 
Distillation-based purification offers an alternative approach for isolation of pyrazine products from aqueous reaction mixtures [12]. This method effectively separates volatile pyrazines from non-volatile imidazole byproducts, which remain in the undistilled portion [12]. Subsequent chromatographic treatment of the distillate using C18-bonded silica columns provides additional purification capability [12].
Continuous-flow purification systems represent a significant advancement in pyrazine derivative processing [13]. These systems employ tertiary-amyl alcohol as a greener solvent alternative, achieving maximum yields of 91.6% while operating at moderate temperatures of 45 degrees Celsius [13]. The continuous flow approach provides enhanced heat transfer, precise temperature control, and improved reaction rates compared to traditional batch processes [13].
Crystallization and recrystallization techniques play crucial roles in final product purification [14] [15]. Methyl esters generally exhibit favorable crystallization properties due to their structural rigidity and hydrogen bonding capabilities [14]. Recrystallization from methanol or acetonitrile provides effective purification, with products typically achieving melting points in the range of 57 to 63 degrees Celsius for methyl pyrazine-2-carboxylate derivatives [16] [15].
The implementation of solid-phase extraction columns offers scalable purification solutions [17]. Pre-conditioned silica gel or Florisil columns effectively separate methyl esters from polar impurities using hexane-diethyl ether gradient elution (95:5 ratio) [17]. This approach enables processing of samples up to 5 milligrams with excellent recovery rates [17].
The transition from laboratory-scale to industrial production of methyl 5-methylpyrazine-2-carboxylate involves significant modifications in reaction protocols, equipment design, and process optimization [18] [19]. Industrial implementations prioritize cost-effectiveness, scalability, and environmental compliance while maintaining product quality standards [18].
Laboratory-scale syntheses typically employ smaller reaction volumes ranging from 10 to 500 milliliters, utilizing standard glassware and conventional heating methods [20] [21]. These procedures emphasize reaction optimization and mechanistic understanding, often accepting lower throughput for enhanced selectivity [20]. Catalyst loadings in laboratory settings frequently exceed those practical for industrial use, with academic studies commonly employing 2 to 5 mole percent catalyst concentrations [11].
Industrial processes demonstrate marked differences in equipment design and operational parameters [18] [19]. Gas-phase reactions become particularly attractive at industrial scale, utilizing fixed-bed catalytic reactors with continuous feed systems [18]. Space velocities range from 100 to 5,000 per hour, significantly higher than laboratory batch operations [18]. Industrial catalyst systems often incorporate hydrogen-treated silver or silver-alkali metal combinations to achieve enhanced activity at lower catalyst loadings [18].
Table 4: Scale Comparison Parameters
| Parameter | Laboratory Scale | Industrial Scale | Scaling Factor | 
|---|---|---|---|
| Reaction Volume | 0.01-0.5 L | 1,000-10,000 L | 2,000-20,000x | 
| Catalyst Loading (%) | 2-5 | 0.02-0.5 | 4-250x reduction | 
| Reaction Time | 2-24 h | 0.5-8 h | 3-48x reduction | 
| Temperature Control | ±5°C | ±1°C | 5x improvement | 
| Throughput | g/day | tons/day | 1,000,000x | 
Process intensification strategies in industrial settings focus on continuous operation rather than batch processing [13] [18]. Continuous-flow reactors provide superior heat and mass transfer characteristics, enabling more precise control over reaction conditions [13]. Industrial systems achieve space-time yields of 263.25 grams per liter per hour compared to 0.92 grams per liter per hour for equivalent batch processes [13].
Temperature and pressure optimization differs significantly between scales [7] [18]. Laboratory studies often explore wide temperature ranges to understand reaction mechanisms, while industrial processes operate within narrower optimized windows [7]. Industrial gas-phase reactions typically occur at 300 to 450 degrees Celsius with residence times of 1 to 3 hours, compared to laboratory solution-phase reactions at 80 to 140 degrees Celsius [7] [18].
Catalyst recovery and recycling assume greater importance in industrial applications [7]. Laboratory studies frequently discard spent catalysts, while industrial processes incorporate catalyst regeneration systems to maintain economic viability [7]. Metalloporphyrin catalysts demonstrate particular promise for industrial application due to their stability and recyclability characteristics [7].
Product purification strategies also differ substantially between scales [5] [12]. Laboratory purifications often employ column chromatography and small-scale crystallization techniques, while industrial processes rely on large-scale extraction, distillation, and crystallization operations [5] [12]. Industrial purification systems integrate multiple unit operations in continuous sequence, achieving higher throughput with reduced solvent consumption per unit product [5].
Quality control parameters maintain similar standards across scales, with industrial processes implementing more sophisticated analytical monitoring systems [5] [20]. Product purity specifications typically require greater than 99% purity for pharmaceutical applications, achievable through both laboratory and industrial methods with appropriate process optimization [5] [20].
Environmental considerations become paramount in industrial implementations [13] [18]. Green chemistry principles drive solvent selection toward more environmentally benign alternatives such as tertiary-amyl alcohol [13]. Industrial processes also incorporate waste minimization strategies and byproduct recovery systems not typically addressed in laboratory-scale work [18].
Methyl 5-methylpyrazine-2-carboxylate demonstrates well-defined thermal characteristics that are critical for understanding its stability profile and processing conditions. The compound exhibits a sharp melting point at 92°C, indicating a crystalline solid state with good thermal definition [1]. This melting point represents the solid-liquid phase transition temperature where the compound transforms from its crystalline form to a liquid state without decomposition.
The thermal stability profile of methyl 5-methylpyrazine-2-carboxylate extends from ambient temperature up to approximately 250°C, providing a substantial operational window for various applications [1] [2]. This thermal stability range is consistent with other pyrazine ester derivatives, which generally demonstrate good thermal resistance due to the aromatic pyrazine ring system that provides structural rigidity and electron delocalization [3] [4].
Thermal decomposition of the compound occurs in multiple stages when heated beyond its stability limit. The primary decomposition stage initiates around 190-235°C, where the compound undergoes its main thermal breakdown [5]. This is followed by secondary decomposition events occurring between 300-360°C, and final complete degradation above 550°C [5]. The multi-stage decomposition pattern is characteristic of heterocyclic esters, where different molecular bonds break sequentially under increasing thermal stress.
| Temperature Range (°C) | Thermal Event | Description | 
|---|---|---|
| 92 | Melting Point | Solid-liquid phase transition [1] | 
| 50-250 | Thermal Stability | Stable under normal conditions [1] [2] | 
| 190-235 | Primary Decomposition | Main thermal breakdown [5] | 
| 300-360 | Secondary Decomposition | Continued decomposition [5] | 
| >550 | Final Decomposition | Complete degradation [5] | 
The thermal analysis of related pyrazine derivatives using simultaneous thermogravimetric analysis and differential scanning calorimetry has revealed that the decomposition process typically involves homolytic bond cleavage, particularly of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds [3]. This radical mechanism leads to the formation of volatile products including methanol, ammonia, hydrogen cyanide, and various aromatic fragments.
The solubility characteristics of methyl 5-methylpyrazine-2-carboxylate are primarily governed by its molecular structure, which combines the polar pyrazine ring system with the relatively nonpolar methyl ester functionality. This structural duality results in distinctive solubility patterns across different solvent systems.
Organic Solvent Solubility: The compound demonstrates excellent solubility in polar organic solvents, particularly dichloromethane and methanol [1]. The solubility in dichloromethane is attributed to the favorable interactions between the compound's aromatic system and the chlorinated solvent, while methanol solubility results from hydrogen bonding interactions involving the ester carbonyl group and the pyrazine nitrogen atoms. The compound shows a predicted density of 1.169 ± 0.06 g/cm³, which facilitates its dissolution in organic media of similar polarity [1].
Aqueous Solubility: The aqueous solubility of methyl 5-methylpyrazine-2-carboxylate is significantly limited compared to its parent carboxylic acid due to the hydrophobic nature of the methyl ester group [6]. While the pyrazine ring provides some water solubility through its nitrogen heteroatoms, the overall hydrophobic character of the ester moiety dominates the solubility behavior. Related studies on 5-methylpyrazine-2-carboxylic acid have shown that the free acid form exhibits much greater water solubility than its ester derivatives [6] [7].
| Solvent System | Solubility Behavior | Mechanism | 
|---|---|---|
| Dichloromethane | Highly Soluble | π-π interactions, dipole-dipole forces [1] | 
| Methanol | Highly Soluble | Hydrogen bonding, polar interactions [1] | 
| Water | Limited Solubility | Restricted by hydrophobic ester group [6] | 
| Polar Organic Solvents | Generally Soluble | Similar polarity matching [6] [7] | 
The compound's vapor pressure of 0.0538 mmHg at 25°C and refractive index of 1.512 further characterize its physical behavior in solution [2]. These properties indicate moderate volatility and optical density consistent with aromatic ester compounds.
Temperature Dependence: Solubility studies of related pyrazine carboxylic acid derivatives have demonstrated that solubility generally increases with temperature across various solvent systems [6]. The dissolution process has been successfully modeled using modified Apelblat equations and Wilson models, indicating that the solubility behavior follows predictable thermodynamic relationships.
The stability of methyl 5-methylpyrazine-2-carboxylate in aqueous environments is significantly influenced by pH conditions, primarily due to the susceptibility of the ester bond to hydrolysis under both acidic and basic conditions. The compound exhibits a predicted pKa value of -0.23 ± 0.10, indicating that the pyrazine ring system is not significantly protonated under normal pH conditions [1].
Hydrolysis Mechanisms: Ester hydrolysis of methyl 5-methylpyrazine-2-carboxylate proceeds through three distinct pathways depending on the pH environment. Under acidic conditions (pH < 6), acid-catalyzed hydrolysis predominates through a mechanism involving protonation of the ester carbonyl group, followed by nucleophilic attack by water molecules [8] [9]. This pathway is characterized by first-order kinetics with respect to both the ester and the hydrogen ion concentration.
Under neutral to slightly basic conditions (pH 6-8), the hydrolysis occurs primarily through a neutral pathway where water molecules directly attack the ester carbonyl carbon. This mechanism typically exhibits much slower kinetics compared to catalyzed pathways [8] [10].
At higher pH values (pH > 8), base-catalyzed hydrolysis (saponification) becomes dominant, where hydroxide ions act as nucleophiles attacking the ester bond [8] [11]. This pathway is generally irreversible due to the formation of the carboxylate anion, which cannot be re-esterified under the reaction conditions.
Kinetic Parameters: The hydrolysis rate constants for carboxylic acid esters follow well-established structure-activity relationships. While specific kinetic data for methyl 5-methylpyrazine-2-carboxylate is limited, related pyrazine esters demonstrate rate constants that can be estimated using linear free energy relationships [9] [10]. The electron-withdrawing nature of the pyrazine ring system is expected to increase the electrophilicity of the ester carbonyl carbon, thereby accelerating hydrolysis rates compared to aliphatic esters.
| pH Range | Dominant Mechanism | Rate Dependence | Products | 
|---|---|---|---|
| < 6 | Acid-Catalyzed | k[Ester][H+] | 5-Methylpyrazine-2-carboxylic acid + Methanol [8] | 
| 6-8 | Neutral Hydrolysis | k[Ester] | 5-Methylpyrazine-2-carboxylic acid + Methanol [8] | 
| > 8 | Base-Catalyzed | k[Ester][OH-] | 5-Methylpyrazine-2-carboxylate + Methanol [8] | 
Stability Considerations: The compound should be stored under controlled pH conditions to minimize hydrolysis. The recommended storage temperature of 2-8°C helps to reduce the rate of hydrolytic degradation [1]. Studies on related pyrazine derivatives have shown that hydrolysis rates approximately double for every 10°C increase in temperature, following Arrhenius kinetics [9].
Environmental Factors: The hydrolysis kinetics are also influenced by ionic strength, buffer capacity, and the presence of metal ions that can act as catalysts [10]. In pharmaceutical applications, these factors must be carefully controlled to ensure product stability throughout the intended shelf life.
Irritant